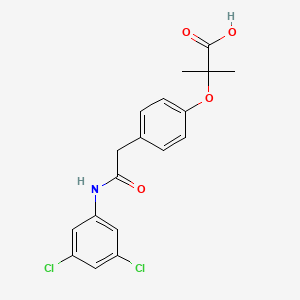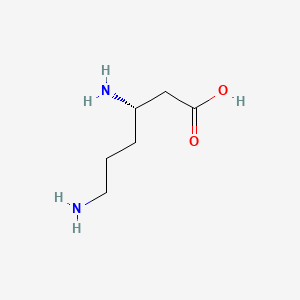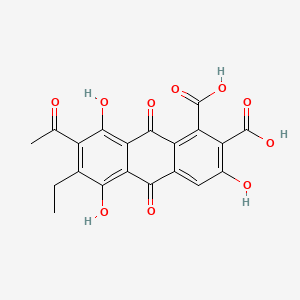
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid is a complex organic compound with the molecular formula C20H14O10. It is also known as laccaic acid and is a derivative of anthracene. This compound is notable for its unique structure, which includes multiple hydroxyl and carbonyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as lac insects. The process includes:
Extraction from Lac Insects: The lac dye is extracted from the secretion of lac insects. The extraction involves crushing the insect bodies and washing them with water to obtain the dye.
Chemical Synthesis: The compound can also be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of anthracene derivatives. .
Chemical Reactions Analysis
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. .
Scientific Research Applications
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of dyes and pigments for textiles and other materials .
Mechanism of Action
The mechanism of action of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be compared with other anthracene derivatives such as:
9,10-Anthracenedicarboxylic acid: Similar in structure but lacks the acetyl and ethyl groups, making it less reactive in certain chemical reactions.
1,2-Anthraquinone: Another derivative with different functional groups, leading to distinct chemical properties and applications.
Anthracene-2-carboxylic acid: A simpler derivative with fewer hydroxyl groups, resulting in different reactivity and uses
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
6219-66-5 |
|---|---|
Molecular Formula |
C20H14O10 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
7-acetyl-6-ethyl-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H14O10/c1-3-6-9(5(2)21)17(25)14-13(15(6)23)16(24)7-4-8(22)11(19(27)28)12(20(29)30)10(7)18(14)26/h4,22-23,25H,3H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
RHAXKFFKGZJUOE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
Canonical SMILES |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
Appearance |
Solid powder |
| 6219-66-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-dimethylaminophenylazo) beta-lactoside lac dye lac resin, C.I. natural red 25 laccaic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


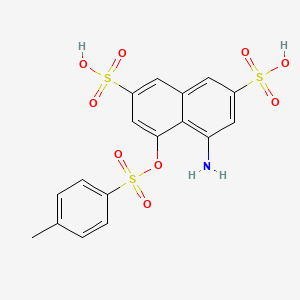


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)
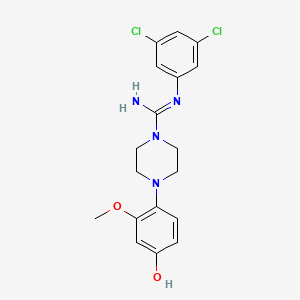
![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)
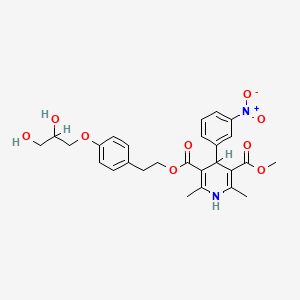
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)


